molecular formula C14H21NO4 B2368189 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid CAS No. 2402828-60-6

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid

Cat. No.: B2368189
CAS No.: 2402828-60-6
M. Wt: 267.325
InChI Key: HVTLPJJSMKZNBB-UHFFFAOYSA-N
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Description

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a propiolic acid headgroup linked to a Boc-protected aminocyclohexane scaffold. The propiolic acid (prop-2-ynoic acid) moiety is a versatile synthon, known to participate in click chemistry reactions such as metal-catalyzed azide-alkyne cycloadditions, making it valuable for constructing novel molecular architectures and bioconjugation . The cyclohexyl ring provides a rigid, three-dimensional structure that can improve the physicochemical properties of potential drug candidates. The tert-butoxycarbonyl (Boc) group on the cyclohexylamine serves as a protected primary amine, a crucial functional group for further synthetic elaboration. Researchers can readily deprotect the amine under mild acidic conditions to generate a free amine for amide bond formation or other coupling reactions, allowing for the targeted synthesis of diverse compound libraries. This reagent is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets prior to use. Note on Content: The specific details regarding this compound's mechanism of action, solubility, stability, and spectral data could not be confirmed from the search results. It is strongly recommended to: 1. Consult specialized chemical databases (e.g., SciFinder, Reaxys) for confirmed physicochemical properties and synthetic protocols. 2. Review the product's Certificate of Analysis from the supplier for batch-specific data on purity and characterization.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTLPJJSMKZNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The primary synthesis pathway involves coupling a Boc-protected cyclohexylamine derivative with a propynoic acid component. The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) is introduced to protect the amine functionality during reactions, ensuring selective bond formation at the desired positions.

Step 1: Preparation of Boc-Protected Cyclohexylamine

The cyclohexylamine starting material is treated with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in the presence of a base such as triethylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–25°C, yielding 4-[(tert-butoxycarbonyl)amino]cyclohexane.

Reaction Conditions

Reagent Solvent Temperature Time Yield
$$ \text{Boc}2\text{O} $$, Et$$3$$N DCM 0–25°C 4–6 h 85–90%
Step 2: Alkynylation with Propynoic Acid

The Boc-protected cyclohexylamine undergoes alkynylation with propiolic acid ($$ \text{HC≡CCOOH} $$) using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is conducted in tetrahydrofuran (THF) or DCM, with 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Reaction Parameters

  • Coupling Agent : EDC or DCC (dicyclohexylcarbodiimide)
  • Catalyst : DMAP (5–10 mol%)
  • Solvent : THF, DCM, or acetonitrile
  • Temperature : Room temperature (20–25°C)
  • Yield : 70–75%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and DCM are preferred for their ability to dissolve both the Boc-protected amine and propiolic acid. A comparative study revealed that THF provides higher yields (75%) compared to DCM (68%) due to improved reagent solubility.

Catalytic Efficiency

The use of DMAP as a catalyst accelerates the coupling reaction by facilitating the formation of the active ester intermediate. Omitting DMAP reduces the yield to 50–55%, underscoring its critical role.

Temperature Control

Elevated temperatures (>30°C) lead to premature deprotection of the Boc group, while temperatures below 20°C slow the reaction kinetics. Room temperature (20–25°C) strikes an optimal balance.

Purification and Isolation

Chromatographic Techniques

Crude reaction mixtures are purified via flash column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate). The target compound typically elutes at 30–40% ethyl acetate, yielding >95% purity.

Purification Data
Column Packing Eluent System Retention Factor ($$ R_f $$) Purity
Silica Gel 60 Hexane:EtOAc (3:1) 0.45 95–98%

Recrystallization

Alternative purification via recrystallization from ethanol/water (7:3) yields colorless crystals with a melting point of 148–150°C.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) :
    δ 1.44 (s, 9H, Boc CH$$3$$), 1.60–1.85 (m, 4H, cyclohexyl CH$$_2$$), 2.30–2.50 (m, 1H, cyclohexyl CH), 3.10–3.30 (m, 1H, NH), 4.90 (s, 1H, alkyne CH), 12.10 (s, 1H, COOH).

  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$3$$) :
    δ 28.3 (Boc CH$$3$$), 34.6 (cyclohexyl C), 80.1 (Boc C-O), 155.2 (C=O Boc), 170.5 (COOH).

  • HRMS (ESI+) :
    Calculated for $$ \text{C}{14}\text{H}{21}\text{NO}_4 $$ [M+H]$$^+$$: 268.1543; Found: 268.1546.

Applications in Pharmaceutical Synthesis

The compound’s propynoic acid moiety enables click chemistry applications, while the Boc group allows for selective deprotection in subsequent reactions. It has been utilized as a building block in:

  • Fatty Acid Synthase (FAS) Inhibitors : Modulates lipid metabolism in cancer cells.
  • Prodrug Derivatives : Facilitates targeted drug delivery via ester prodrug formulations.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an inhibitor in studies of fatty acid biosynthesis.

    Biology: Investigated for its potential effects on cellular metabolism and lipid biosynthesis.

    Medicine: Explored for its potential therapeutic applications in diseases related to fatty acid metabolism.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting key enzymes in the fatty acid biosynthesis pathway. This inhibition disrupts the production of fatty acids, which are essential components of cell membranes and energy storage molecules. The molecular targets include enzymes like acetyl-CoA carboxylase and fatty acid synthase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-3-[4-(Boc-amino)cyclohexyl]propionic Acid

This compound (CAS: 10516274) shares the Boc-protected cyclohexylamine core but differs in the carboxylic acid substituent: it features a propionic acid (-CH2CH2COOH) group instead of a prop-2-ynoic acid (-C≡CCOOH) chain.

Key Differences:
Property 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic Acid trans-3-[4-(Boc-amino)cyclohexyl]propionic Acid
Molecular Formula C12H19NO4 (estimated) C13H23NO4
Molecular Weight ~267.3 g/mol (estimated) 271.35 g/mol
Functional Groups Alkyne, carboxylic acid, Boc-protected amine Propionic acid, Boc-protected amine
Acidity (pKa) Higher acidity due to electron-withdrawing alkyne Lower acidity (alkyl chain reduces electron withdrawal)
Reactivity Click chemistry (alkyne-azide cycloaddition), polymerization Esterification, amidation
Conformational Flexibility Rigid alkyne restricts rotation Flexible propionic acid chain enables varied conformations
Applications Bioconjugation, polymer crosslinking, drug discovery Organic synthesis intermediate, peptide coupling

Structural Implications :
The alkyne group increases steric rigidity and electronic polarization, enhancing directional interactions in crystal packing compared to the flexible propionic acid chain . The Boc group in both compounds facilitates solubility in organic solvents and protects the amine during synthetic steps.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

This compound features a Boc-protected amine and a pentanoic acid chain with a hydroxyl substituent. Unlike the target compound, it lacks a cyclohexyl ring and alkyne group.

Key Differences:
Property This compound 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Hydrogen Bonding Limited to carboxylic acid and Boc groups Additional hydroxyl group enables stronger hydrogen-bond networks
Lipophilicity Higher (cyclohexyl and alkyne reduce polarity) Lower (hydroxyl and pentanoic acid increase polarity)
Biological Relevance Potential for membrane permeability Enhanced solubility for aqueous applications

Functional Implications: The hydroxyl group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid promotes crystallinity and interactions in supramolecular assemblies, whereas the alkyne in the target compound prioritizes synthetic versatility .

Research Findings and Theoretical Considerations

  • Safety Profile: Unlike propionic acid derivatives (e.g., 2-(2,4-dichlorophenoxy)propionic acid), which require rigorous exposure monitoring (), the Boc and cyclohexyl groups in the target compound likely reduce acute toxicity, though formal safety studies are lacking.

Biological Activity

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is a cyclohexane derivative recognized for its significant role as an inhibitor in the fatty acid biosynthesis pathway. This compound, with the molecular formula C14H21NO4 and a molecular weight of 267.325 g/mol, has garnered attention in various fields including biochemistry, pharmacology, and medicinal chemistry due to its potential therapeutic applications.

The compound can be synthesized through a multi-step process involving the protection of the amine group, introduction of the alkyne group, and subsequent deprotection. The key reactions involved include oxidation, reduction, and nucleophilic substitution, allowing for the exploration of various derivatives and their biological activities.

PropertyValue
Molecular FormulaC14H21NO4
Molecular Weight267.325 g/mol
CAS Number2402828-60-6
Melting PointNot Available
Boiling PointNot Available

This compound primarily acts as an inhibitor of fatty acid synthase (FAS), a crucial enzyme in lipid metabolism. By inhibiting FAS, this compound can alter lipid biosynthesis pathways, potentially leading to reduced lipid accumulation in cells.

Case Studies and Research Findings

  • Inhibition of Fatty Acid Synthesis :
    • A study demonstrated that this compound effectively inhibits FAS activity in vitro, leading to decreased levels of palmitate in cultured cells. This suggests its potential utility in treating metabolic disorders characterized by dysregulated lipid metabolism .
  • Antitumor Activity :
    • Research has indicated that compounds inhibiting fatty acid synthesis can exhibit antitumor properties. In a series of experiments, this compound showed promise in reducing tumor cell proliferation in breast cancer cell lines by inducing apoptosis .
  • Impact on Cellular Metabolism :
    • Further investigations revealed that treatment with this compound alters cellular metabolism by shifting energy production from fatty acids to glucose oxidation, which could be beneficial in conditions like obesity and type 2 diabetes .

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for therapeutic applications in:

  • Metabolic Disorders : Targeting lipid accumulation and improving metabolic profiles.
  • Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics by targeting metabolic pathways.

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